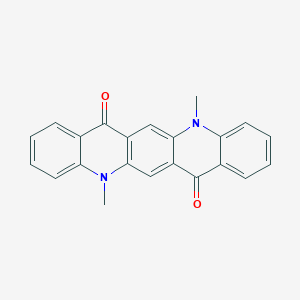

N,N'-Dimethylquinacridone

Vue d'ensemble

Description

N,N’-Dimethylquinacridone (DMQA) is a compound with the molecular formula C22H16N2O2 and a molecular weight of 340.38 . It is used as a green dopant material in OLEDs . It is believed that DMQA can prevent excimer formation, thus prolonging the lifetime of the devices .

Molecular Structure Analysis

N,N’-Dimethylquinacridone contains a total of 46 bonds; 30 non-H bonds, 20 multiple bonds, 2 double bonds, 18 aromatic bonds, 5 six-membered rings, 4 ten-membered rings, 2 ketones (aromatic), and 2 tertiary amines (aromatic) .Physical And Chemical Properties Analysis

N,N’-Dimethylquinacridone is a solid at 20 degrees Celsius . It is light-sensitive . The compound appears as a dark red to brown powder or crystal .Applications De Recherche Scientifique

Organic Electronic Device Applications

N,N’-Substituted quinacridones, including DMQA, are a novel class of commercially available quinacridones for organic electronics . They have been studied for their material properties, including optical and charge transport properties, infrared-active vibrations (FTIR), electrochemical reduction and oxidation properties, thin film forming and processability, and performance in organic field effect transistor devices . The substitution plays a critical role in the charge transport properties .

Organic Light-Emitting Diodes (OLEDs)

DMQA has been used in the development of organic light-emitting diodes (OLEDs). A study demonstrated a remarkable rise of external quantum efficiency (EQE) of DMQA heavily doped OLEDs with tris-(8-hydroxyquinolinato) aluminum as host at large current density .

Dye Synthesis

DMQA is used in the synthesis of new dyes. For example, adamantane substitution effects on crystallization and electrooptical properties of epindolidione and quinacridone dyes have been studied . The methyl-/ ethyladamantyl substitution ensures that their structural stability in crystals is preserved due to the self-organizing properties of adamantyl groups .

Thermal Stability

The compounds prepared with DMQA possess excellent thermal stability . For instance, the ethyladamantyl EPI derivative exhibits a unique rise in thermal stability reaching 412°C .

Fluorescence

The compounds prepared with DMQA are characterized by strong fluorescence in solutions and in powder, suggesting a decrease in the extent of non-radiative relaxation processes .

Electrochemical Properties

The resulting electrochemical band gap carried out on thin-film evaporated on ITO-coated glass electrodes was in the range of 2.4–2.5 eV. The experimental HOMO energies range from 6.2 to 6.0 eV, and LUMO energies lay between 3.7 and 3.5 eV .

Mécanisme D'action

Target of Action

N,N’-Dimethylquinacridone (DMQA) is primarily used as a green dopant material in Organic Light Emitting Diodes (OLEDs) . Its primary targets are the host materials in OLEDs, specifically aminoanthracene and Alq3 .

Mode of Action

DMQA interacts with its targets (aminoanthracene and Alq3) by being used as a dopant . It is believed that DMQA can prevent excimer formation, thus prolonging the lifetime of the devices . This interaction results in highly stable and longer-lifetime OLED devices .

Biochemical Pathways

The compound’s interaction with its targets and its ability to prevent excimer formation are key to its function in these devices .

Pharmacokinetics

It’s worth noting that dmqa is used in the manufacturing of oleds, and its properties relevant to this application, such as its stability and ability to prevent excimer formation, have been studied .

Result of Action

The use of DMQA as a green dopant in OLEDs leads to devices with very high efficiency . Specifically, OLEDs with a luminance of greater than 88,000 cd/m2, EQE of 5.4%, and current efficiency of 21.1 cd/A have been achieved . DMQA has also been used in green light photodetectors for practical applications, such as photo sensors and chemical sensors .

Action Environment

The environment in which DMQA operates is typically within the structure of an OLED or a photodetector .

Safety and Hazards

N,N’-Dimethylquinacridone should be handled with care. Avoid breathing its mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

N,N’-Substituted quinacridones, which include N,N’-Dimethylquinacridone, are a novel class of commercially available quinacridones for organic electronics . In-depth investigations of the material properties of these molecules, including their optical and charge transport properties, are being conducted .

Propriétés

IUPAC Name |

5,12-dimethylquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZWJXTUYYSKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385814 | |

| Record name | DMQA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Dimethylquinacridone | |

CAS RN |

19205-19-7 | |

| Record name | DMQA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

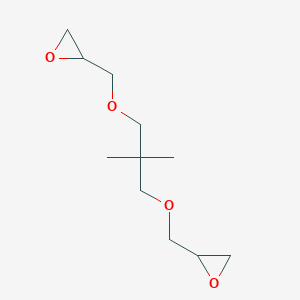

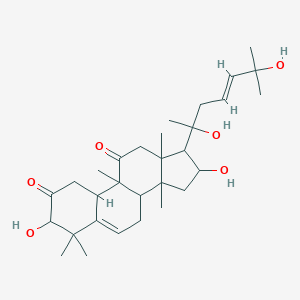

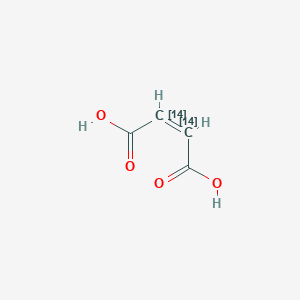

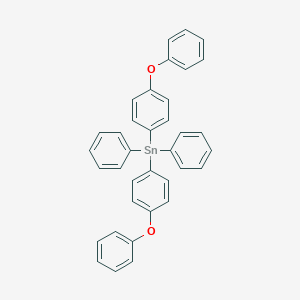

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.